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BMS-303141 stability in cell culture media

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Compound of Interest		
Compound Name:	BMS-303141	
Cat. No.:	B10782889	Get Quote

BMS-303141 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **BMS-303141** in cell culture experiments, with a focus on its stability.

Frequently Asked Questions (FAQs)

Q1: What is BMS-303141 and what is its mechanism of action?

A1: **BMS-303141** is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3][4] ACL is a key enzyme in cellular metabolism that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[5][6] This cytoplasmic pool of acetyl-CoA is essential for the de novo biosynthesis of fatty acids and cholesterol.[5][6] By inhibiting ACL, **BMS-303141** effectively blocks these anabolic pathways.

Q2: How should I prepare and store a stock solution of BMS-303141?

A2: **BMS-303141** is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To ensure stability, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[2][3][4]

Q3: What is the recommended working concentration of BMS-303141 in cell culture?

A3: The optimal working concentration of **BMS-303141** can vary depending on the cell line and the specific experimental goals. Published studies have used a wide range of concentrations, typically from 10 μ M to 80 μ M.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: What is the stability of BMS-303141 in cell culture media?

A4: Currently, there is no publicly available data specifically detailing the half-life of **BMS-303141** in various cell culture media under standard incubation conditions (37°C, 5% CO2). The stability of a small molecule in aqueous media can be influenced by factors such as pH, temperature, and interactions with media components. Given its in vivo half-life is relatively short (around 2.1 hours), its stability in culture media may be limited. [2] Therefore, for long-term experiments, it may be necessary to replenish the media with fresh **BMS-303141** periodically. We provide a detailed protocol below for you to determine the stability of **BMS-303141** in your specific experimental setup.

Troubleshooting Guide



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Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent or no observable effect of BMS- 303141	Compound Instability: BMS-303141 may be degrading in the cell culture medium over the course of the experiment.	Determine the stability of BMS-303141 in your specific medium using the provided protocol. Consider replenishing the medium with fresh compound at regular intervals for long-term experiments.
Improper Storage: Repeated freeze-thaw cycles or improper storage temperature of the stock solution can lead to degradation.	Aliquot the stock solution into single-use vials and store at -80°C.	
Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line.	Perform a dose-response curve to identify the optimal effective concentration.	<u>-</u>
Cell Line Insensitivity: The targeted metabolic pathway may not be critical for the proliferation or phenotype of your specific cell line under your culture conditions.	Confirm the expression and activity of ATP-citrate lyase in your cell line. Consider using a positive control cell line known to be sensitive to ACL inhibition (e.g., HepG2).	<u> </u>
Cell death or signs of toxicity	High Compound Concentration: The concentration of BMS-303141 may be too high for your cells.	Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line and use a concentration below this threshold.
DMSO Toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells.	Ensure the final concentration of DMSO in the culture medium is low, typically below 0.1%. Include a vehicle-only control in your experiments.	
Precipitation of the compound in the media	Low Solubility: The concentration of BMS-303141 may exceed its solubility limit in the aqueous cell culture medium.	Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try preparing the working solution in pre-warmed media and vortexing gently. Consider lowering the final concentration.

Experimental Protocols

Protocol: Determining the Stability of BMS-303141 in Cell Culture Media

This protocol outlines a method to assess the stability of **BMS-303141** in a specific cell culture medium over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials:

- BMS-303141 powder
- Sterile DMSO
- Your cell culture medium of interest (e.g., DMEM with 10% FBS)
- Sterile, empty multi-well plates or tubes
- · HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
- Incubator (37°C, 5% CO2)



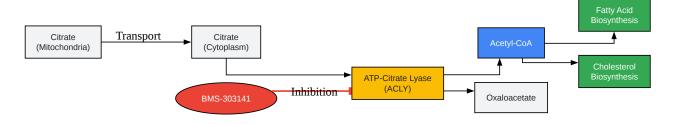




Methodology:

- Prepare a Stock Solution: Prepare a 10 mM stock solution of BMS-303141 in sterile DMSO.
- Prepare Spiked Media: In a sterile tube, dilute the BMS-303141 stock solution into your pre-warmed cell culture medium to a final concentration of 20 μM. Prepare a sufficient volume for all time points.
- Incubation:
 - o Aliquot the spiked media into sterile tubes or wells of a multi-well plate for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
 - Place the samples in a cell culture incubator at 37°C with 5% CO2.
- Sample Collection: At each designated time point, remove an aliquot of the spiked media and store it at -80°C until analysis. The 0-hour time point should be collected immediately after preparation.
- · HPLC Analysis:
 - Thaw the samples and centrifuge to pellet any debris.
 - Analyze the supernatant by HPLC-UV. The specific HPLC method (mobile phase composition, gradient, flow rate, and detection wavelength)
 will need to be optimized for BMS-303141. A good starting point would be a C18 column with a gradient of acetonitrile and water containing
 0.1% formic acid.
 - · Create a standard curve using known concentrations of BMS-303141 to quantify the amount remaining at each time point.
- · Data Analysis:
 - Calculate the concentration of BMS-303141 remaining at each time point.
 - Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the compound in the media.

Visualizations



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Caption: The metabolic pathway of ATP-Citrate Lyase (ACL) and the inhibitory action of BMS-303141.

```
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collect samples [label="Collect Aliquots at\nTime Points (0-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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prep_stock -> spike_media;
spike_media -> incubate;
incubate -> collect_samples;
collect_samples -> store;
store -> hplc;
hplc -> analyze;
analyze -> end;
}
```

Caption: Workflow for determining the stability of BMS-303141 in cell culture media.

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References

- 1. aacrjournals.org [aacrjournals.org]
- · 2. ATP citrate synthase Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rrml.ro [rrml.ro]
- 6. Exploring the Role of ATP-Citrate Lyase in the Immune System PMC [pmc.ncbi.nlm.nih.gov]
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